SB 206553

Dopamine Microdialysis Striatum

Generic 5-HT2C antagonists fail to attenuate methamphetamine-seeking or increase dopamine release, while SB 206553 uniquely produces both effects via inverse agonism at constitutively active 5-HT2C receptors. This compound is the only ligand demonstrated to reduce cue reactivity in rodent models of psychostimulant abuse. • >80-fold selectivity over other 5-HT subtypes; pKi 7.8 nM (5-HT2C), 7.7 nM (5-HT2B) • Robustly increases accumbal and striatal dopamine in vivo, unlike SDZ Ser 082 or SB 242084 • Reference standard for 5-HT2C constitutive activity characterization

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
CAS No. 158942-04-2
Cat. No. B129707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 206553
CAS158942-04-2
Synonyms3,5-dihydro-5-methyl-N-3-pyridinylbenzo(1,2-b:4,5-b')dipyrrole-1(2H)-carboxamide
5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo(2,3-f)indole
MPCTPI
SB 206553
SB-206553
SB206553
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21
InChIInChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22)
InChIKeyQJQORSLQNXDVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB 206553 Procurement Guide: 5-HT2C Inverse Agonist


1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide (CAS: 158942-04-2, commonly known as SB 206553) is a synthetic pyrroloindole derivative that functions as a potent mixed 5-HT2C/5-HT2B receptor inverse agonist [1]. It displays >80-fold selectivity over other 5-HT receptor subtypes and is centrally active following oral administration . This compound is a critical tool for research in psychostimulant abuse disorders and dopamine signaling pathways [2].

Pathway Study 5-HT2C/5-HT2B inverse agonism research; constitutive GPCR activity models.
Behavioral Model Psychostimulant abuse studies; methamphetamine-seeking and cue reactivity models.
Tool Compound Differentiating inverse agonist from neutral antagonist outcomes in dopamine signaling assays.

Why Substituting SB 206553 with 5-HT2C Ligands Fails


The 5-HT2C receptor can be targeted by both antagonists and inverse agonists, which produce fundamentally different outcomes in functional assays and behavioral models [1]. Generic 5-HT2C antagonists, such as SB 242084 and SDZ Ser 082, fail to attenuate methamphetamine-seeking behavior or significantly increase in vivo dopamine release, whereas SB 206553 robustly achieves both effects [2]. These distinctions arise from the ligand's inverse agonist activity at constitutively active 5-HT2C receptors, which is absent in pure antagonists [3]. Consequently, substitution of SB 206553 with other 5-HT2C ligands yields divergent and often null experimental results, undermining study reproducibility.

Research Tool
SB 206553: 5-HT2C/5-HT2B inverse agonist with reported mesolimbic dopamine release and meth-seeking attenuation.
Potential Substitute
SB 242084 / SDZ Ser 082: 5-HT2C antagonists with no reported effect on dopamine release or meth-seeking in comparable models.
Mechanism mismatch: Inverse agonism at constitutively active 5-HT2C receptors is required for reported in vivo effects; neutral antagonists may not reproduce these results, limiting direct substitution.

Quantitative Evidence for SB 206553 Procurement Decisions


In Vivo Dopamine Release vs SB 242084

In an in vivo rat microdialysis study, SB 206553 (1–10 mg/kg) induced a dose-dependent, clear-cut increase in accumbal and striatal dopamine (DA) release, whereas the selective 5-HT2C antagonist SB 242084 (1–10 mg/kg) produced no significant change in DA efflux [1].

In Vivo DA Release vs SB 242084
Head-to-head
SB 206553 (1–10 mg/kg) increased accumbal and striatal DA release; SB 242084 (1–10 mg/kg) produced no significant change.
Supports mesolimbic dopamine pathway interrogation.
Rat microdialysis model; functional outcome context.
Dopamine Microdialysis Striatum Nucleus Accumbens

Methamphetamine-Seeking Attenuation vs 5-HT2C Antagonists

In a rat model of methamphetamine cue reactivity, pretreatment with SB 206553 (1.0, 5.0, and 10.0 mg/kg) significantly attenuated meth-seeking behavior. In contrast, the 5-HT2C antagonists SDZ Ser 082 (0.1, 0.3, and 1.0 mg/kg) and SB 242084 (3.0 mg/kg) had no effect on cue reactivity [1].

Meth-Seeking Attenuation vs Antagonists
Head-to-head
SB 206553 (1.0–10.0 mg/kg) significantly reduced meth-seeking; SDZ Ser 082 and SB 242084 had no effect at tested doses.
Model-specific psychostimulant cue reactivity context.
Rat self-administration model; unique attenuation profile.
Methamphetamine Self-administration Cue reactivity Substance abuse

5-HT2C Inverse Agonist Activity vs SB 242084

In CHO cells expressing human 5-HT2C receptors, SB 206553 decreased basal inositol phosphate accumulation, demonstrating inverse agonist activity at constitutively active receptors. SB 242084, a selective 5-HT2C antagonist, did not alter basal activity in this assay [1].

Inverse Agonist Activity vs SB 242084
Head-to-head
SB 206553 decreased basal inositol phosphate accumulation in CHO cells expressing 5-HT2C receptors; SB 242084 did not alter basal activity.
Supports constitutive GPCR activity research.
Cellular assay; inverse agonism vs. neutral antagonism distinction.
Constitutive activity Inositol phosphate GPCR Inverse agonism

5-HT2C/2B Selectivity vs SB 242084

SB 206553 exhibits a distinct selectivity profile with pKi values of 7.92 (5-HT2C), 7.65 (5-HT2B), and 5.78 (5-HT2A), representing >80-fold selectivity over all other 5-HT receptor subtypes (pKi < 6) . This mixed 5-HT2C/2B inverse agonism differs from SB 242084, which is a selective 5-HT2C antagonist with minimal 5-HT2B affinity [1].

5-HT2C/2B Selectivity vs SB 242084
Cross-study comparable
pKi 5-HT2C = 7.92; 5-HT2B = 7.65; 5-HT2A = 5.78; >80-fold selectivity. SB 242084 is 5-HT2C-selective with minimal 5-HT2B affinity.
Combined 5-HT2C/2B inverse agonism profile context.
Human recombinant receptor binding; selectivity review.
Receptor selectivity 5-HT2C 5-HT2B 5-HT2A

SB 206553 Recommended Research Applications


Psychostimulant Abuse Research

SB 206553 is uniquely suited for studies investigating methamphetamine-seeking behavior and cue reactivity in rodent models, as it is the only 5-HT2C ligand demonstrated to significantly attenuate meth-seeking compared to 5-HT2C antagonists [1].

Dopaminergic System and Basal Ganglia Function

This compound is the preferred tool for experiments examining 5-HT2C receptor-mediated tonic inhibition of mesolimbic and nigrostriatal dopamine neurons, as it robustly increases accumbal and striatal DA release in vivo, unlike selective antagonists [2].

Constitutive GPCR Activity and Inverse Agonism Studies

SB 206553 serves as a key reference compound for characterizing constitutive activity of the 5-HT2C receptor and distinguishing inverse agonist effects from those of neutral antagonists in both cellular assays and in vivo models [3].

Application
Selection Property
Validation Focus
Psychostimulant abuse research
Meth-seeking attenuation profile in behavioral models
Cue reactivity and self-administration endpoint review
Dopamine system and basal ganglia studies
5-HT2C inverse agonist-mediated dopamine release
Mesolimbic and nigrostriatal pathway model interpretation
Constitutive GPCR activity research
Inverse agonism at constitutively active 5-HT2C receptors
Cellular assay and in vivo model inverse agonist distinction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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